molecular formula C9H13N3OS B1597603 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde CAS No. 320423-50-5

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No. B1597603
M. Wt: 211.29 g/mol
InChI Key: TUJAFVJUJXMFEG-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (MPT-5C) is an important organic compound that has been studied extensively for its potential applications in the scientific research field. MPT-5C is a heterocyclic compound with a five-membered ring structure, containing a sulfur atom and a carbonyl group. It is a colorless crystalline solid with a molecular weight of 173.2 g/mol and a melting point of 86-88°C. MPT-5C has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Synthesis and Biological Activities : A study described the synthesis of new heterocycles with a thiazole and pyrazoline structure, demonstrating their antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

  • Glucosidase Inhibition and Antioxidant Activity : Another research focused on synthesizing benzimidazole derivatives with antioxidant activities and glucosidase inhibition potential, highlighting the compound's therapeutic applications (Özil, Parlak, & Baltaş, 2018).

  • Antimicrobial Agents Synthesis : Research on the synthesis of 1,2,3-triazolyl pyrazole derivatives revealed their potential as antimicrobial agents with moderate to good anti-oxidant activities (Bhat et al., 2016).

  • DNA Binding Studies : A study on the synthesis of a DNA minor groove binder using a similar compound highlights its potential in molecular biology and pharmacology (Clark, Kelly, Martin, White, & Lobachevsky, 1998).

  • Synthesis of Thiazolidinones : Research on the synthesis of 1,2,3-thiadiazole-5-carbaldehydes and their conversion into tetraazapentalenes provides insights into the compound's versatility in chemical synthesis (L'abbé & Frederix, 1990).

  • Cytotoxic Properties Study : A study on the synthesis of novel quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole moiety showcased their cytotoxic properties against human tumor cell lines (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

  • Antibacterial and Antitubercular Activities : A study on the ultrasound-assisted synthesis of novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold revealed their in vitro antibacterial and antitubercular activities (Kalaria, Satasia, Avalani, & Raval, 2014).

  • Antimicrobial Agent Synthesis : Research on 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated their application as antimicrobial agents (Bhatt & Sharma, 2017).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-11-2-4-12(5-3-11)9-10-6-8(7-13)14-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJAFVJUJXMFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363415
Record name 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

CAS RN

320423-50-5
Record name 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 25 ml flask are added 0.5 g of 2-aminothiazole-5-carboxaldehyde, 1.35 g of K2CO3 in 5 ml of DMF. After dissolution, 0.901 g of 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride are added. The mixture is left at room temperature for 1 h then heated to 90° C. for 5 h. Next, the mixture is evaporated, dissolved in 100 ml of water, and the aqueous phase is extracted three times with ethyl acetate. The organic phases are combined, washed with sodium chloride saturated solution, dried over sodium sulfate, filtered, and evaporated to yield 420 mg (50%) of 2-(4-methylpiperazin-1-yl)thiazole-5-carboxaldehyde.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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